Diisobutylchlorosilane
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Overview
Description
GV 150013 is a small molecule drug that acts as an antagonist of the cholecystokinin receptor. It was initially developed by GSK Plc for the treatment of anxiety and other diseases. The compound has a molecular formula of C₃₃H₃₄N₄O₃ and a molecular weight of 534.65 g/mol .
Preparation Methods
GV 150013 can be synthesized through a series of chemical reactions involving 1,5-dialkyl-3-arylureido-1,5-benzodiazepin-2,4-diones. The synthetic route involves the replacement of the phenyl ring at N-5 with more hydrophilic substituents, such as alkyl groups bearing basic functions . The resolution of the racemic key intermediates, 3-amino-benzodiazepines, is also accomplished during the synthesis . Industrial production methods typically involve the preparation of a mother liquor by dissolving the drug in dimethyl sulfoxide (DMSO) at a concentration of 40 mg/mL .
Chemical Reactions Analysis
GV 150013 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are not extensively documented.
Substitution: The phenyl ring at N-5 can be substituted with more hydrophilic groups, such as alkyl groups bearing basic functions.
Common Reagents and Conditions: The synthesis of GV 150013 involves reagents such as 3-amino-benzodiazepines and alkyl groups with basic functions.
Major Products: The major product formed from these reactions is the 5-morpholinoethyl derivative, which is a potential follow-up compound to GV 150013.
Scientific Research Applications
Mechanism of Action
GV 150013 exerts its effects by antagonizing the cholecystokinin receptor, specifically the cholecystokinin B receptor . This receptor is involved in various physiological and behavioral effects, including anxiety, memory processes, and gut motility . By blocking this receptor, GV 150013 can modulate the release of neurotransmitters such as GABA, leading to its anxiolytic effects .
Comparison with Similar Compounds
GV 150013 is unique in its selective antagonism of the cholecystokinin B receptor. Similar compounds include:
L-364,718: Another cholecystokinin receptor antagonist that affects both cholecystokinin A and B receptors.
Devazepide: A cholecystokinin A receptor antagonist that is used to study gut motility.
Proglumide: A non-selective cholecystokinin receptor antagonist that blocks both cholecystokinin A and B receptors.
GV 150013 stands out due to its selectivity for the cholecystokinin B receptor and its potential anxiolytic effects .
Properties
InChI |
InChI=1S/C8H18ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRHYBYGPMAEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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